Betahistine EP Impurity C

Impurity profiling Forced degradation HPLC-QE-MS

Betahistine EP Impurity C (CAS 5452-87-9, also designated NSC19005) is a structurally characterized impurity of the histamine analog betahistine. It is chemically defined as N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine, a betahistine dimer.

Molecular Formula C15H19N3
Molecular Weight 241.33 g/mol
CAS No. 5452-87-9
Cat. No. B1680200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetahistine EP Impurity C
CAS5452-87-9
SynonymsNSC19005;  NSC-19005;  NSC 19005.
Molecular FormulaC15H19N3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=CC=N1)CCC2=CC=CC=N2
InChIInChI=1S/C15H19N3/c1-18(12-8-14-6-2-4-10-16-14)13-9-15-7-3-5-11-17-15/h2-7,10-11H,8-9,12-13H2,1H3
InChIKeyPQHKIDBZBKQYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Betahistine EP Impurity C (CAS 5452-87-9): Sourcing and Specification Guide for Pharmaceutical Reference Standards


Betahistine EP Impurity C (CAS 5452-87-9, also designated NSC19005) is a structurally characterized impurity of the histamine analog betahistine. It is chemically defined as N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine, a betahistine dimer . This compound is specifically listed in the European Pharmacopoeia (EP) as a known impurity and serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production of betahistine [1]. Recent impurity profiling studies using HPLC-QE-MS have confirmed its presence and origin in betahistine hydrochloride injections [2].

Why Betahistine EP Impurity C Cannot Be Substituted by Other Betahistine-Related Impurities in Quality Control


Substituting Betahistine EP Impurity C with another betahistine-related impurity (such as EP Impurity A, B, or process impurities 1–4) is not analytically valid due to fundamental differences in chemical identity, formation pathways, and regulatory recognition. Impurity C is uniquely classified as both a process impurity and a degradation impurity, formed during synthesis and also generated under forced degradation conditions including oxidative, thermal, and photolytic stress [1][2]. In contrast, EP Impurities A and B are solely degradation products, while process impurities 1, 2, and 3 are exclusively synthesis-derived [1]. This dual-origin characteristic makes Impurity C an essential marker for comprehensive stability-indicating method validation that cannot be replicated using single-origin alternatives. Furthermore, Impurity C is explicitly named in the European Pharmacopoeia monograph for betahistine, establishing it as a required reference standard for EP compliance, whereas other related impurities may lack equivalent pharmacopoeial recognition [3].

Quantitative Differentiation Evidence: Betahistine EP Impurity C vs. Closest Analogs and Alternatives


Unique Dual-Origin Classification: Betahistine EP Impurity C as Both Process and Degradation Impurity

Betahistine EP Impurity C is distinct from all other betahistine-related impurities (EP Impurities A, B; process impurities 1, 2, 3, 4) in its origin classification. While Impurities A, B, and 4 are exclusively degradation impurities, and Impurities 1, 2, and 3 are exclusively process impurities, Impurity C is uniquely confirmed as both a process impurity and a degradation impurity [1][2]. This dual origin is critical for method validation as it ensures the reference standard can monitor both synthetic byproduct carryover and stability-related degradation in a single analytical marker.

Impurity profiling Forced degradation HPLC-QE-MS Quality control

Toxicological Risk Assessment: In Silico Mutagenicity Classification of Betahistine EP Impurity C

In silico mutagenicity assessment using Derek Nexus and Sarah Nexus software classified Betahistine EP Impurity C as inactive for mutagenicity [1]. This distinguishes Impurity C from other characterized betahistine impurities. Process impurities 1, 2, and 3 were predicted to have potential acute toxicity in rats; Impurities A, B, 1, and 4 were predicted to have potential liver toxicity based on ADMET Predictor software analysis [2]. The inactive mutagenicity classification of Impurity C informs ICH M7-compliant risk assessment and acceptable intake limit calculations.

Genotoxicity In silico toxicology Derek Nexus ICH M7

Pharmacopoeial Recognition: European Pharmacopoeia Listing of Betahistine EP Impurity C

Betahistine EP Impurity C is explicitly designated in the European Pharmacopoeia (EP) monograph for betahistine as Impurity C [1][2]. This official pharmacopoeial recognition distinguishes it from other betahistine-related impurities (e.g., process impurities 1, 2, 3, 4) that lack specific EP or USP monograph designation. The EP listing establishes Impurity C as a mandated reference standard for regulatory submissions in jurisdictions requiring EP compliance, including ANDA and NDA filings [3].

European Pharmacopoeia Regulatory compliance Reference standard ANDA

Structural Differentiation: Betahistine EP Impurity C as a Betahistine Dimer

Betahistine EP Impurity C (C₁₅H₁₉N₃, MW 241.33) is structurally identified as a betahistine dimer, formed by N-methylation and coupling of two 2-pyridylethyl moieties [1]. This dimeric structure is fundamentally distinct from monomeric impurities such as EP Impurity A (2-(2-hydroxyethyl)pyridine, C₇H₉NO, MW 123.15) and EP Impurity B (2-vinylpyridine, C₇H₇N, MW 105.14). The higher molecular weight and distinct chromatographic retention behavior necessitate Impurity C as a unique reference standard for accurate peak identification and quantification in HPLC methods.

Structural characterization Dimer impurity LC-MS NMR

Validated Application Scenarios for Betahistine EP Impurity C (CAS 5452-87-9) in Pharmaceutical Development and Quality Control


Stability-Indicating HPLC Method Validation for Betahistine Formulations

Betahistine EP Impurity C is an essential reference standard for developing and validating stability-indicating HPLC methods. Because it is both a process and degradation impurity [1][2], it serves as a critical marker for forced degradation studies under oxidative, thermal, acid/base, and photolytic conditions. Inclusion of Impurity C in method validation ensures the analytical procedure can detect and resolve this dual-origin impurity from the betahistine parent peak and other related impurities, meeting ICH Q2(R1) validation requirements for specificity and robustness [3].

Regulatory Submission for ANDA and NDA of Betahistine Products

For Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) in jurisdictions following EP standards, Betahistine EP Impurity C is a required reference standard. Its explicit listing in the European Pharmacopoeia monograph [1] mandates its use in impurity profiling and control strategies. Procurement of a fully characterized EP Impurity C reference standard with traceable Certificate of Analysis (CoA) supports regulatory compliance and accelerates dossier preparation for betahistine generic drug submissions [2].

ICH M7-Compliant Genotoxicity Risk Assessment for Betahistine Impurities

The in silico mutagenicity classification of Betahistine EP Impurity C as inactive (non-mutagenic) by Derek Nexus and Sarah Nexus [1][2] enables its use as a reference standard in ICH M7-compliant impurity risk assessment workflows. This classification supports the establishment of appropriate acceptable intake limits and control thresholds for Impurity C, differentiating it from other betahistine-related impurities that exhibit predicted toxicity alerts [3]. The standard is therefore valuable for preparing the impurity qualification sections of regulatory dossiers.

Process Optimization and Control in Betahistine API Manufacturing

As a process impurity, Betahistine EP Impurity C serves as a critical marker for monitoring and optimizing betahistine API synthetic routes. Its formation during synthesis can be tracked to evaluate the impact of reaction parameters (e.g., temperature, stoichiometry, catalyst loading) on impurity profile [1][2]. Quantitative monitoring of Impurity C levels using a validated reference standard enables process chemists to establish design spaces that minimize impurity formation, thereby improving API purity and yield while maintaining compliance with ICH Q3A guidelines for impurity thresholds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betahistine EP Impurity C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.